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Pyridine-2-D1

Cat. No.: B167409
CAS No.: 1807-97-2
M. Wt: 80.11 g/mol
InChI Key: JUJWROOIHBZHMG-QYKNYGDISA-N
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Description

Fundamental Significance of Site-Specific Deuterium (B1214612) Isotope Labeling in Organic Chemistry

Deuterium, represented as ²H or D, is a stable, non-radioactive isotope of hydrogen. simsonpharma.com Site-specific deuterium isotope labeling involves the precise replacement of a hydrogen atom at a designated position within a molecule with a deuterium atom. simsonpharma.comrsc.orgnih.gov This technique is of fundamental significance in organic chemistry due to the distinct properties of deuterium compared to protium (B1232500) (¹H), primarily its greater mass and different nuclear spin.

The primary applications of site-specific deuterium labeling include:

Mechanistic Studies: By tracking the movement or fate of the deuterium atom during a chemical transformation, researchers can gain invaluable insights into reaction pathways, intermediate species, and stereochemical outcomes. rsc.orgnih.govsynmr.inarkat-usa.org The study of kinetic isotope effects (KIEs), which quantify the change in reaction rate upon isotopic substitution, provides critical information about the rate-determining step of a multi-stage process and the nature of bond breaking and forming events. rsc.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterium labeling profoundly impacts NMR spectroscopy. The replacement of a proton with a deuterium simplifies the proton (¹H) NMR spectrum by removing signals and couplings associated with the deuterated position, thereby aiding in signal assignment and the identification of inter- and intramolecular interactions. rsc.orgsynmr.inosti.gov Furthermore, deuterium (²H) NMR spectroscopy can be directly employed to determine the precise location and environment of the deuterium atoms within a molecule. rsc.orgosti.gov The presence of deuterium also influences the carbon-13 (¹³C) NMR spectrum, as carbon-deuterium couplings remain in proton noise-decoupled spectra and can affect signal intensities. rsc.org

Mass Spectrometry (MS): The mass difference between hydrogen and deuterium allows for easy detection and differentiation of deuterated compounds using mass spectrometry. This property is particularly useful for elucidating fragmentation patterns of molecules and for quantitative analysis, where deuterated analogues can serve as internal standards. simsonpharma.comrsc.orgarkat-usa.org

This approach maintains the inherent physico-chemical properties of the molecule while providing a distinct spectroscopic handle for investigation. simsonpharma.com

Aromatic Nitrogen Heterocycles: Unique Reactivity and Importance of Pyridine (B92270) Systems

Aromatic nitrogen heterocycles are cyclic organic compounds that incorporate one or more nitrogen atoms within their aromatic ring structure. fiveable.me These systems adhere to Hückel's rule, possessing a planar, conjugated system with 4n+2 π electrons, which confers aromatic stability. fiveable.me

Among these, pyridine stands as a quintessential six-membered aromatic nitrogen heterocycle with the chemical formula C₅H₅N. It is structurally analogous to benzene, where one methine (=CH−) group is replaced by a nitrogen atom (=N−). wikipedia.orgslideshare.net The presence of the electronegative nitrogen atom significantly influences pyridine's electronic distribution and reactivity profile, distinguishing it from carbocyclic aromatic systems like benzene. wikipedia.orgimperial.ac.uk

Key aspects of pyridine's reactivity and importance include:

Electron Deficiency and Substitution Patterns: Due to the inductive electron-withdrawing effect of the nitrogen atom, the carbon framework of the pyridine ring is electron-deficient. imperial.ac.uk Consequently, pyridine is less susceptible to electrophilic aromatic substitution reactions compared to benzene. Conversely, it is more prone to nucleophilic substitution, particularly at the 2- and 4-positions. wikipedia.orgimperial.ac.uk

Basicity and Coordination Chemistry: The nitrogen atom in pyridine possesses a non-bonding lone pair of electrons that is not involved in the aromatic π-system. wikipedia.orgimperial.ac.uk This renders pyridine a Lewis base, enabling it to accept protons to form pyridinium (B92312) salts or to coordinate with Lewis acids and transition metal ions. wikipedia.orgimperial.ac.uk This basicity is a crucial characteristic that underpins its diverse applications.

Broad Significance: Pyridine and its derivatives are indispensable in various chemical disciplines. They serve as versatile building blocks in organic synthesis, as ligands in catalysis, and as components in advanced materials, including those used in organic electronics and supramolecular chemistry. chim.it Their structural motif is found in numerous important compounds, including those utilized in agrochemicals and pharmaceuticals. wikipedia.orgfishersci.com

Pyridine-2-D1 as a Pivotal Deuterated Analogue for Advanced Academic Investigations

This compound, also known as 2-deuteriopyridine, is a specific isotopologue of pyridine where a hydrogen atom at the 2-position of the ring is replaced by a deuterium atom. nih.gov This precise isotopic modification renders this compound a pivotal tool for advanced academic investigations, offering unique advantages over its non-deuterated counterpart.

The strategic placement of deuterium at the 2-position allows for:

Elucidation of Reaction Mechanisms: In mechanistic studies, this compound is invaluable for tracking the fate of the C-2 position during chemical reactions. Researchers can specifically investigate processes involving the C-H bond at this site, such as C-H activation or substitution reactions. ua.es The measurement of kinetic isotope effects (KIEs) involving the C-2 deuterium can provide definitive evidence for whether the cleavage of the C-H bond at this position is involved in the rate-determining step of a reaction. rsc.orgnih.gov For instance, studies on reaction mechanisms have utilized deuterated pyridine-2-carbaldehyde to gain insights into reaction pathways. ua.es

Simplification and Analysis in NMR Spectroscopy: The deuterium at the 2-position simplifies the proton NMR spectrum of pyridine derivatives by eliminating the signal and coupling patterns associated with that specific proton. This simplification is crucial for resolving complex spectra, assigning other proton resonances, and studying molecular dynamics or interactions where the C-2 position's environment is key. rsc.orgsynmr.in Furthermore, the deuterium itself can be directly observed via ²H NMR, providing specific information about its chemical environment and mobility, which is particularly useful in probing molecular structures and dynamics in various chemical systems. rsc.orgosti.gov

Differentiation of Symmetrical Positions: In some chemical contexts, the 2- and 6-positions of the pyridine ring can be chemically or spectroscopically equivalent. This compound provides a distinct label that allows researchers to differentiate between these positions, enabling precise tracking of regioselectivity in reactions or understanding fluxional processes.

Fundamental Chemical Research: The primary utility of this compound lies in fundamental academic investigations aimed at gaining a deeper understanding of reaction mechanisms, molecular structures, and the behavior of complex chemical systems with high precision. synmr.in

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5N B167409 Pyridine-2-D1 CAS No. 1807-97-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-deuteriopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N/c1-2-4-6-5-3-1/h1-5H/i4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUJWROOIHBZHMG-QYKNYGDISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

80.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Advanced Synthetic Methodologies for Pyridine 2 D1 and Regioselectively Deuterated Pyridines

Regioselective C−H Deuteration Strategies for Pyridine (B92270) Systems

Recent progress in synthetic chemistry has led to the development of sophisticated strategies for the selective deuteration of pyridine systems. These methods offer access to a variety of deuteration patterns, which is crucial for the diverse applications of these labeled compounds.

Metal-Free Ortho-Deuteration via Pyridine N-Oxides: A Direct Route to Pyridine-2-D1

A novel, metal-free method provides a direct route to ortho-deuterated N-heterocycles, including this compound, starting from their corresponding N-oxides. chemrxiv.orgunimi.itunimi.itchemrxiv.orgsynthical.comresearchgate.netresearchgate.net This technique is noteworthy for its mild reaction conditions, proceeding at room temperature in just five minutes, and its high efficiency in deuterium (B1214612) incorporation. chemrxiv.orgunimi.itunimi.itchemrxiv.orgsynthical.comresearchgate.netresearchgate.net The use of pyridine N-oxides is a key innovation, as it overcomes the electronic repulsion that typically hinders deprotonation at the ortho-position in standard pyridine rings. chemrxiv.orgunimi.it

The regioselectivity of this method is driven by a significant increase in the acidity of the C-H bond at the ortho-position of the pyridine N-oxide. chemrxiv.orgunimi.it This enhanced acidity makes the ortho-position susceptible to deprotonation by the dimsyl anion, which is generated in situ from the combination of potassium tert-butoxide (KOtBu) and deuterated dimethyl sulfoxide (B87167) (DMSO-d6). chemrxiv.orgunimi.itresearchgate.net Computational and experimental studies have confirmed that the presence of the N-oxide functionality reverses the typical acidity trends of the C-H bonds in the pyridine ring, lowering the pKa of the ortho-position. chemrxiv.orgunimi.it The resulting pyridyl oxide anion is then quantitatively deuterated. unimi.it

The proposed mechanism involves the following steps:

A small amount of dimsyl anion is formed from the reaction of KOtBu with the excess DMSO-d6.

The dimsyl anion selectively deprotonates the most acidic ortho-position of the N-heterocyclic oxide.

The resulting pyridyl oxide anion is then deuterated by tBuOD, which is formed in the initial step, to yield the desired ortho-deuterated product and regenerate the KOtBu base. unimi.it

This acidity-driven mechanism explains the high regioselectivity observed for the ortho-position.

This metal-free approach demonstrates a broad substrate scope, achieving high levels of deuterium incorporation at the 2-position across a wide variety of pyridine N-oxides. chemrxiv.orgunimi.itresearchgate.net The method is compatible with variously substituted pyridines, including those with alkyl, alkenyl, alkynyl, and methoxy (B1213986) groups. researchgate.net It has also been successfully applied to more complex biomolecules, highlighting its potential for late-stage deuteration in drug discovery. chemrxiv.orgunimi.itresearchgate.net For instance, complete and selective deuteration was achieved for pyridine N-oxide itself, which is a notable result as this compound is not easily deuterated using other methods. researchgate.net The reaction is also effective for quinolines, isoquinolines, and bipyridines. chemrxiv.orgunimi.it

Table 1: Deuteration of Various N-Heterocyclic Oxides

Base-Mediated Remote Deuteration of N-Heteroarenes: Implications for 2-Position Labeling in Pyridines

In contrast to the ortho-selective method, base-mediated deuteration of N-heteroarenes using KOtBu and DMSO-d6 can also achieve deuteration at positions remote from the nitrogen atom. d-nb.infouni-rostock.deresearchgate.netresearchgate.net This methodology provides a complementary tool for accessing different deuteration patterns in pyridine derivatives. d-nb.infouni-rostock.de The selectivity of this remote deuteration is governed by the thermodynamic stability of the intermediate pyridyl anions. d-nb.inforesearchgate.net

In this base-mediated system, high levels of deuterium incorporation are typically observed at the distal positions (meta and para) of the pyridine ring, while deuteration at the alpha-positions (ortho) remains low. d-nb.info This selectivity arises from the relative thermodynamic stability of the corresponding pyridyl anions. chemrxiv.orgunimi.it The deprotonation at the ortho-position is disfavored due to electronic repulsion between the resulting anion and the lone pair of electrons on the nitrogen atom. chemrxiv.orgunimi.it For many substituted pyridines, this selectivity pattern is maintained regardless of the position of the substituent. d-nb.info

Substituents on the pyridine ring can influence the regioselectivity of deuteration. While many substituted pyridines maintain the preference for distal deuteration, electron-donating groups can sometimes lead to a shift in the mechanism, resulting in increased deuteration at the ortho-positions of the substituent. d-nb.info For example, with electron-rich substrates, a bias towards deuteration at the ortho-positions of electron-donating substituents has been observed. d-nb.info

Reaction conditions also play a crucial role in controlling the outcome. For instance, in the deuteration of 2-phenylpyridine (B120327), decreasing the basicity by adding water resulted in improved selectivity with decreased deuteration at the 6-position. uni-rostock.de The choice of base is also critical; replacing KOtBu with NaOtBu or LiOtBu can completely suppress the reaction. researchgate.net Furthermore, while the KOtBu/DMSO-d6 system favors remote deuteration, the use of pyridine N-oxides under similar conditions dramatically shifts the selectivity to the ortho-position. chemrxiv.orgunimi.it This highlights the powerful influence of the N-oxide functionality in directing the regiochemistry of deuteration. For para-substituted pyridine N-oxides, a lack of selectivity can occur due to the competitive activation of the meta-position by substituents with a significant inductive effect. researchgate.net

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
Pyridine
Pyridine N-oxide
Dimsyl anion
Potassium tert-butoxide
Deuterated dimethyl sulfoxide
2-phenylpyridine
Quinoline
Isoquinoline
2,2'-bipyridine N-oxide
2-phenyl-6-trideuteromethylpyridine
Sodium tert-butoxide
Lithium tert-butoxide
4-methoxy-pyridine
2-methoxy-pyridine

Electrochemical C−H Deuteration Approaches for Pyridine Derivatives

Electrochemical methods offer a green and efficient pathway for the deuteration of organic molecules. Recent developments have highlighted the potential of these techniques for the regioselective deuteration of pyridine derivatives using heavy water (D₂O) as the deuterium source.

Exploration of Regioselectivity, including C4-Selective Processes, using D₂O

A noteworthy advancement in this area is the development of a metal-free and acid/base-free electrochemical method for the C4-selective C−H deuteration of pyridine derivatives. researchgate.netnih.govrepec.orgresearchgate.net This approach utilizes D₂O as an economical and readily available deuterium source and operates at room temperature. researchgate.netnih.govrepec.org The reaction demonstrates high chemo- and regioselectivity across a range of pyridine derivatives, quinolones, N-ligands, and biologically relevant compounds. researchgate.netnih.govrepec.org

The process typically involves an undivided cell with a graphite (B72142) felt or carbon felt anode and a lead cathode. researchgate.netxmu.edu.cn By employing a constant current, this method achieves high deuterium incorporation, often exceeding 90%. oaepublish.com For instance, the deuteration of various pyridine derivatives under these conditions has yielded products with deuterium incorporation ranging from 75% to over 99%. researchgate.net The selectivity of the deuteration is influenced by the reaction conditions, such as the applied current density. oaepublish.com

Identification of Crucial Intermediates in Electrochemical Transformations for Regiocontrol

Mechanistic investigations, including cyclic voltammetry (CV) studies, have been instrumental in understanding the regiocontrol of these electrochemical deuterations. researchgate.netnih.govrepec.org A key finding is the identification of N-alkylpyridinium iodide species as crucial intermediates in the transformation. researchgate.netnih.govrepec.org For example, in the C4-selective deuteration of 2-phenylpyridine, N-butyl-2-phenylpyridinium iodide has been identified as a key intermediate. researchgate.netnih.govrepec.org

The formation of these intermediates is facilitated by the electrolyte, such as nBu₄NI, which plays a critical role in the reaction. researchgate.net The electrochemical process involves the reduction of the palladium catalyst and D₂O at the cathode to generate deuterium radicals, which then react with the intermediate to form the deuterated product. xmu.edu.cn This understanding of the reaction pathway, involving the formation and subsequent reaction of specific intermediates, provides a basis for controlling the regioselectivity of the deuteration process. researchgate.netnih.govrepec.org

Transition Metal-Catalyzed Deuteration Methodologies for Pyridine Aromatic C−H Bonds

Transition metal catalysis provides a powerful toolkit for the selective functionalization of C−H bonds, including deuteration. Palladium, cobalt, and other metals have been successfully employed to achieve regioselective deuteration of pyridine and its derivatives.

Palladium-Catalyzed Directing Group-Assisted Approaches for Remote Deuteration

Palladium catalysis, often in conjunction with a directing group, enables the deuteration of specific, even remote, C−H bonds in pyridine-containing molecules. nih.gov A pyridine-based template can be installed into a substrate, for example, through an ester linkage, to direct the palladium catalyst to a specific site. nih.gov This strategy has been successfully applied to achieve meta-selective C−H deuteration of various substrates, including those containing phenylacetic acids and benzylphosphonates. nih.gov The reactions typically proceed under mild conditions and result in high levels of deuterium incorporation at the targeted meta-position. nih.gov

Nondirected Late-Stage C−H Deuteration with D₂O and Ligand Design

Significant progress has also been made in nondirected C−H deuteration, which avoids the need for a directing group. Palladium catalysts, in combination with specifically designed ligands, can achieve late-stage deuteration of arenes and heteroarenes, including pyridine derivatives, using D₂O as the deuterium source. acs.orgnih.gov The development of N,N-bidentate ligands containing an N-acylsulfonamide group has been crucial for achieving high catalytic activity and functional group tolerance. acs.orgnih.gov

This method allows for high degrees of deuterium incorporation through a reversible C−H activation step. acs.orgnih.gov It has been shown to be applicable to a wide range of substrates, including complex, pharmaceutically relevant molecules. acs.orgnih.govchemrxiv.org However, catalyst poisoning can be a challenge with certain substrates, such as those where the nitrogen atom of the pyridine ring is not sufficiently shielded. acs.orgnih.gov

Table 1: Examples of Nondirected Late-Stage C-H Deuteration of Arenes

SubstrateCatalyst SystemDeuterium SourceKey FindingsReference
Various ArenesPd(OAc)₂ with N-acylsulfonamide ligandD₂OHigh functional group tolerance, high deuterium incorporation. acs.orgnih.gov
Pyrrole, Oxazole, ThiazolePd(OAc)₂ with N-acylsulfonamide ligandD₂OModerate to good yields with significant deuterium incorporation. acs.orgnih.gov
Shielded Pyridine DerivativePd(OAc)₂ with N-acylsulfonamide ligandD₂OConfirmed applicability to pyridine substrates if N is shielded. acs.orgnih.gov
Estrone derivativePd(OAc)₂ with N-acylsulfonamide ligandD₂O/HFIPHigh yield and high degree of deuteration on the arene moiety. acs.org
Tyrosine derivativePd(OAc)₂ with N-acylsulfonamide ligandD₂O/HFIPDeuterium incorporation influenced by steric hindrance. acs.org
Cobalt-Catalyzed Transfer Deuteration and its Potential for Pyridine Scaffolds

Cobalt catalysis has emerged as a cost-effective and efficient alternative for deuteration reactions. Cobalt-catalyzed transfer deuteration has been reported for the semi-deuteration of alkynes to Z-alkenes using D₂O and acetic acid-d as deuterium sources. researchgate.net While this specific application focuses on alkynes, the underlying principles of cobalt-catalyzed hydrogen isotope exchange (HIE) hold promise for the deuteration of pyridine scaffolds. researchgate.netacs.org

Cobalt complexes have been shown to catalyze the C(sp³)–H selective HIE of alkylarenes using D₂ gas. acs.org Furthermore, cobalt catalysts have been developed for C-H amination that are tolerant of pyridine heterocycles, suggesting their compatibility with pyridine-containing substrates. rsc.org The development of cobalt-catalyzed methods for the direct C-H deuteration of the pyridine aromatic ring itself is an active area of research with significant potential.

De Novo Synthesis of Pyridine Rings with Integrated Deuterium Labeling

Constructing the pyridine skeleton with deuterium atoms already in place ensures precise and high levels of isotope incorporation, avoiding the often harsh conditions and potential for scrambling associated with post-synthetic exchange reactions. nih.gov These de novo approaches are particularly powerful for accessing complex substitution patterns and for the synthesis of specific isotopologues like this compound.

Transition Metal-Catalyzed [2+2+2] Cycloaddition Reactions for Pyridine Core Construction

The transition metal-catalyzed [2+2+2] cycloaddition of two alkyne molecules and a nitrile is a highly efficient and atom-economical method for the synthesis of substituted pyridines. researchgate.netrsc.org This reaction has been successfully catalyzed by a variety of transition metals, including cobalt, rhodium, ruthenium, nickel, and iron. researchgate.netrsc.orgresearchgate.netnih.gov The regioselectivity of the cycloaddition is a key advantage, allowing for the controlled assembly of highly substituted pyridines.

The inherent mechanism of this reaction provides a straightforward strategy for regioselective deuterium labeling. By employing deuterated alkynes or deuterated nitriles as starting materials, deuterium atoms can be precisely installed at specific positions in the resulting pyridine ring. For instance, the cycloaddition of a terminally deuterated alkyne (R-C≡C-D) with a non-deuterated alkyne and a nitrile would be expected to yield a pyridine specifically deuterated at the 5-position. Similarly, using a deuterated nitrile (R-C≡N) could potentially lead to deuteration at the 2-position, although this is less commonly explored.

Mechanistic studies involving deuterium labeling have supported the proposed reaction pathways. In one metal-free radical 6-endo addition approach to pyridine synthesis, the use of a terminally deuterated alkyne resulted in complete deuterium retention (>99% D) at the 5-position of the pyridine product. sioc.ac.cn While not a metal-catalyzed [2+2+2] cycloaddition, this demonstrates the principle of using deuterated alkynes to achieve specific labeling. Iron-catalyzed [2+2] cycloaddition studies have also utilized deuterium labeling to probe the reaction mechanism, further highlighting the utility of this approach in understanding and controlling cycloaddition reactions. acs.org

Catalyst SystemReactantsPotential Deuteration StrategyReference
Ru(II) complexes1,6-Diynes and nitrilesUse of deuterated diynes or nitriles researchgate.net
Rh(III) complexesα,β-Unsaturated oximes and alkenes/alkynesUse of deuterated alkenes or alkynes nih.gov
Co(I) complexes (in situ generated)Alkynes and nitrilesUse of deuterated alkynes or nitriles rsc.org
Ni/BPh₃Alkyne-nitriles and alkynesUse of deuterated alkyne-nitriles or alkynes researchgate.net
Fe complexesDiynes and cyanamidesUse of deuterated diynes or cyanamides researchgate.net

Direct Conversion of Amides to Pyridine Derivatives as a Convergent Strategy

A convergent and powerful method for constructing pyridine rings involves the direct conversion of N-vinyl or N-aryl amides into pyridine derivatives. organic-chemistry.org This transformation is typically achieved by activating the amide with an electrophilic agent, such as trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) in the presence of a substituted pyridine like 2-chloropyridine. organic-chemistry.orgacs.org The activated amide intermediate then undergoes a formal [4+2] cycloaddition or annulation with a π-nucleophile, most commonly an alkyne, to form the pyridine ring in a single step. organic-chemistry.org

This methodology offers a clear and direct path for the regioselective incorporation of deuterium. The final position of the deuterium label in the pyridine ring is determined by the specific placement of deuterium in the acyclic precursors—either the amide or the alkyne.

Using a Deuterated Amide: Synthesis of a specifically deuterated N-vinyl or N-aryl amide allows for the introduction of deuterium into the C4, C5, or C6 positions of the resulting pyridine. For example, starting with an N-vinyl-d₃-acetamide would lead to a pyridine deuterated at the C6-methyl group.

Using a Deuterated Alkyne: Employing a deuterated alkyne in the annulation step allows for the incorporation of deuterium into the C2 and C3 positions of the pyridine ring. For instance, reacting a non-deuterated N-vinylamide with a bis(deuterated)alkyne (D-C≡C-D) would yield a 2,3-dideuterated pyridine.

The preparation of the required deuterated amide precursors can be achieved through various methods, including the α-deuteration of amides via a retro-ene-type process involving the addition of deuterated dimethyl sulfoxide to a keteniminium intermediate. acs.orgnih.gov

Deuterated PrecursorExpected Pyridine Product (Example)DescriptionReference
Deuterated N-vinylamide4-Deutero-pyridine derivativeDeuterium is incorporated into the "backbone" of the pyridine ring derived from the amide. organic-chemistry.org
Deuterated Alkyne2,3-Dideutero-pyridine derivativeDeuterium is incorporated into the part of the ring formed from the alkyne coupling partner. organic-chemistry.org
α-Deuterated Amide6-Deutero-pyridine derivativeSpecific deuteration at the α-position of the amide leads to deuteration at the C6 position of the pyridine. acs.org

Bohlmann-Rahtz Pyridine Synthesis and Modified Procedures for Substituted Pyridines

The Bohlmann-Rahtz pyridine synthesis is a classic and reliable method for preparing 2,3,6-trisubstituted pyridines. researchgate.netbeilstein-journals.org The traditional two-step process involves the Michael addition of an enamine to an ethynylketone to form an aminodiene intermediate, which is then isolated and subjected to high-temperature cyclodehydration. beilstein-journals.org However, modern modifications have led to one-pot procedures that are often catalyzed by Brønsted or Lewis acids (e.g., acetic acid, ZnBr₂) and can be significantly accelerated by microwave irradiation. organic-chemistry.orgresearchgate.netcardiff.ac.uk These advancements have made the Bohlmann-Rahtz synthesis a more versatile and efficient tool for constructing highly functionalized pyridines with complete regiocontrol. organic-chemistry.org

The integration of deuterium into the pyridine core via the Bohlmann-Rahtz synthesis is readily achievable by using deuterated starting materials. The specific placement of the deuterium label is dictated by its position in either the enamine or the ethynylketone precursor.

Deuterated Enamines: Starting with a deuterated enamine allows for the introduction of deuterium at what will become the C4, C5, and the C6-substituent of the pyridine ring.

Deuterated Ethynylketones: Using a deuterated ethynylketone will place the deuterium label at the C2 and C3 positions of the final pyridine product.

A notable advancement is the use of microwave-assisted conditions for the synthesis of poly-deuterated pyridines. figshare.com This technique not only reduces reaction times dramatically but also facilitates high levels of deuterium incorporation. organic-chemistry.orgresearchgate.netfigshare.com

ReactionConditionsKey FeaturesPotential for DeuterationReference
Classic Bohlmann-RahtzTwo steps: 1. Michael addition 2. High-temp cyclodehydrationIsolation of aminodiene intermediate.Use of deuterated enamines or ethynylketones. researchgate.netbeilstein-journals.org
One-Pot Acid-CatalyzedAcetic acid or Amberlyst 15, 50°CMilder conditions, no isolation of intermediate.Use of deuterated starting materials. rsc.org
One-Pot Microwave-AssistedMicrowave irradiation (e.g., 170°C, 10-20 min), often with catalyst (AcOH or ZnBr₂)Rapid synthesis, high yields, solvent-free options.Excellent for preparing poly-deuterated pyridines with high D-incorporation. organic-chemistry.orgresearchgate.netfigshare.com
Continuous FlowMicrowave flow reactor, Brønsted acid catalystScalable, continuous production.Amenable to using deuterated precursors for continuous labeled synthesis. beilstein-journals.org

Strategies for Deuterium Integration during Pyridine Ring Formation

The most direct strategy for synthesizing regioselectively deuterated pyridines is the incorporation of deuterium-labeled building blocks during the de novo construction of the heterocyclic ring. nih.govchemrxiv.org This approach ensures that the deuterium atoms are placed in the desired positions from the outset, offering precise control over the final isotopic composition.

Several synthetic strategies exemplify this principle:

Cyclization of Deuterated Acyclic Precursors: A versatile method involves the cyclization of acyclic precursors where deuterium has been pre-installed. For example, a metal-free approach utilizing a radical 6-endo addition of an alkyne to a cyclopropylamide has been shown to be effective. When a fully deuterated cyclopropylamide was used, deuterium was retained at the 3- and 4-positions of the resulting pyridine. sioc.ac.cn Similarly, using a terminally deuterated alkyne in the same reaction led to complete deuterium incorporation at the 5-position. sioc.ac.cn

Annulation with Deuterated Partners: Pyridine rings can be formed by the reaction of a nitrogen-containing fragment with a C-C-C-C fragment. If either fragment is deuterated, the label will be incorporated into the final product. For instance, pyrazolo[1,5-a]pyridine (B1195680) derivatives containing deuterium have been synthesized through the reaction of deuterated α-aminopyridine precursors with substituted acetylenes. mdpi.com

Anionic Cyclization of Deuterated Ynamides: A novel approach for the de novo synthesis of 1,4-dihydropyridines and pyridines involves a lithiation/isomerization/intramolecular carbolithiation sequence starting from N-allyl-ynamides. organic-chemistry.orgacs.org Using deuterated N-allyl-ynamides in this sequence would provide a direct route to specifically labeled dihydropyridines, which can then be oxidized to the corresponding deuterated pyridines. This method is notable for being the first example of an anionic 6-endo-dig cyclization for this purpose. organic-chemistry.org

These examples underscore the power of de novo synthesis for creating precisely labeled pyridine isotopologues. The choice of synthetic route and the design of the deuterated precursors allow for the targeted placement of deuterium at virtually any position on the pyridine ring.

Synthetic StrategyDeuterated Precursor(s)Resulting Deuteration Pattern (Example)Reference
Radical 6-Endo AdditionDeuterated Cyclopropylamide + AlkynePyridine-3,4-d₂ sioc.ac.cn
Radical 6-Endo AdditionCyclopropylamide + Deuterated Alkyne (terminal)Pyridine-5-d₁ sioc.ac.cn
Cyclization of AminopyridinesDeuterated α-Aminopyridine + AcetyleneDeuterated Pyrazolo[1,5-a]pyridine mdpi.com
Anionic CyclizationDeuterated N-allyl-ynamideDeuterated 1,4-Dihydropyridine/Pyridine organic-chemistry.orgacs.org

Iii. Mechanistic Investigations of Pyridine 2 D1 Reactivity and Formation Processes

Application of Deuterium (B1214612) Labeling as a Mechanistic Probe in Organic Transformations

Deuterium labeling is a powerful tool for elucidating the intricate details of organic reaction mechanisms ontosight.aiopenochem.orglibretexts.org. The substitution of hydrogen with its heavier isotope, deuterium (²H or D), allows scientists to track the movement and behavior of pyridine (B92270) derivatives throughout a chemical reaction or biological process ontosight.ai. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry are routinely employed to distinguish the labeled compound from its unlabeled counterpart, thereby providing direct evidence for mechanistic pathways ontosight.ai.

The utility of deuterium labeling extends to identifying which specific bonds are cleaved or formed during the rate-determining step of a reaction openochem.orglibretexts.org. For instance, studies involving pyridinium (B92312) salts have utilized deuterium labeling to reveal reversible reduction processes and the formation of iridium hydride intermediates, shedding light on complex reaction cascades researchgate.net. Furthermore, in multicomponent reactions, the use of deuterium-labeled reagents helps confirm the absence of deuterium scrambling, which is crucial for validating proposed reaction pathways and understanding regioselectivity beilstein-journals.org. The significant primary kinetic isotope effects often observed with C-H functionalization reactions make deuterium labeling particularly effective for these transformations epfl.ch.

Kinetic Isotope Effect (KIE) Studies in Pyridine Chemistry

The Kinetic Isotope Effect (KIE) is a cornerstone of physical organic chemistry, providing a sensitive measure of how reaction rates are influenced by isotopic substitution ontosight.ainumberanalytics.com. In pyridine chemistry, KIE studies, particularly those involving deuterium, are extensively employed to unravel reaction mechanisms, pinpoint rate-limiting steps, and characterize transition state structures openochem.orglibretexts.orgnumberanalytics.comresearchgate.net. The presence and magnitude of a KIE can indicate whether a bond to the isotopically substituted atom is undergoing changes (breaking or forming) in the rate-determining step openochem.org. For example, secondary kinetic deuterium isotope effects have been investigated in reactions involving pyridine and methyl-d3 iodide, offering insights into how the transition state structure can vary with different solvents cdnsciencepub.com.

The fundamental basis of the KIE lies in the quantum mechanical differences in vibrational energies between isotopically substituted molecules ontosight.ainumberanalytics.comopenochem.orgbaranlab.orgfaccts.denih.gov. While the potential energy surfaces for isotopologues are essentially identical under the Born-Oppenheimer approximation, their vibrational zero-point energies (ZPEs) differ due to variations in atomic mass ontosight.ailibretexts.orgnumberanalytics.comopenochem.orgbaranlab.orgfaccts.denih.govwikipedia.org.

Heavier isotopes, such as deuterium, possess lower vibrational frequencies compared to their lighter counterparts (e.g., hydrogen) libretexts.orgopenochem.orgbaranlab.orgfaccts.dewikipedia.org. This reduction in vibrational frequency translates to a lower ZPE for bonds involving the heavier isotope. Consequently, more energy is required to reach the transition state and break a bond involving a heavier isotope (e.g., a C-D bond) than a lighter one (e.g., a C-H bond) ontosight.ailibretexts.orgopenochem.orgwikipedia.orgnumberanalytics.com. This difference in activation energy ultimately leads to a slower reaction rate for the heavier isotopologue, manifesting as a normal KIE (kH/kD > 1) ontosight.ailibretexts.orgopenochem.org. The ZPE of a vibrational mode is directly proportional to its vibrational frequency (ZPE = 1/2hν), and vibrational frequencies are inversely proportional to the square root of the reduced mass of the bond openochem.org.

Table 1: Influence of Isotopic Substitution on Bond Properties and Reaction Rate

IsotopeMassVibrational FrequencyZero-Point Energy (ZPE)Activation Energy for Bond CleavageReaction Rate
HydrogenLighterHigherHigherLowerFaster
DeuteriumHeavierLowerLowerHigherSlower

Kinetic isotope effects are categorized into primary and secondary, each providing distinct mechanistic information regarding C-H/C-D bond cleavage:

Primary Kinetic Isotope Effect (Primary KIE): This effect is observed when the bond to the isotopically substituted atom (e.g., C-H or C-D) is directly broken or formed in the rate-determining step of the reaction ontosight.aiopenochem.orglibretexts.orgnumberanalytics.compsgcas.ac.inacs.org. A significant primary KIE, typically with kH/kD values ranging from 1 to 8 for deuterium, strongly indicates that the C-H bond cleavage is integral to the rate-determining step libretexts.orgnumberanalytics.compsgcas.ac.in. The theoretical maximum value for a primary deuterium KIE is approximately 7, and it is most pronounced in reactions with a symmetrical transition state where the bond is maximally stretched digimat.in.

Secondary Kinetic Isotope Effect (Secondary KIE): A secondary KIE occurs when the isotopic substitution is not directly involved in the bond-breaking or bond-forming process in the rate-determining step, but nonetheless influences the reaction rate ontosight.aiopenochem.orgnumberanalytics.comdigimat.inbibliotekanauki.pl. These effects are generally smaller in magnitude than primary KIEs, often exhibiting kH/kD values between 1.1 and 1.4 openochem.orgnumberanalytics.comdigimat.in. Secondary KIEs can arise from changes in hybridization at the labeled position during the reaction. For instance, a change from sp3 to sp2 hybridization typically results in a normal secondary KIE (kH/kD > 1), whereas a change from sp2 to sp3 can lead to an inverse KIE (kH/kD < 1) digimat.in. Studies on reactions like the interaction of methyl-d3 iodide with pyridine have demonstrated the presence of secondary kinetic deuterium isotope effects, providing insights into subtle electronic and steric influences on the transition state cdnsciencepub.com.

KIE studies can be designed in various experimental setups to provide comprehensive insights into the rate-determining steps of reactions involving pyridine:

Parallel Reactions (Absolute Rates): In this approach, the rate constants for the unlabeled (C-H) and isotopically labeled (C-D) substrates are determined independently. A substantial primary KIE observed in such experiments suggests that the C-H functionalization is indeed the rate-determining step epfl.chwikipedia.org.

Intermolecular Competition: Here, both the unlabeled and labeled substrates are allowed to react simultaneously in the same reaction vessel. The KIE is then derived from the relative amounts of products formed from each isotopologue. The presence of a significant KIE in an intermolecular competition experiment indicates that C-H bond cleavage occurs either in the rate-determining step or in a subsequent product-determining step epfl.chwikipedia.org. Conversely, the absence of an observed KIE suggests that C-H bond cleavage is not the rate-determining step wikipedia.org.

Intramolecular Competition: This experimental design involves a substrate that contains both a C-H and a C-D bond within the same molecule, typically at equivalent positions. This setup allows for the direct determination of the kinetic preference for cleaving one bond over the other epfl.chwikipedia.orgnih.gov.

Comparing the values obtained from intermolecular and intramolecular KIE experiments can be particularly insightful. Similar KIE values between these two types of experiments can provide strong evidence that the formation of a reactive intermediate prior to the C-H bond cleavage is not the rate-determining step nih.govchemrxiv.org. For example, in the context of C-H amination reactions involving pyridine-d5 (B57733), a KIE value exceeding the classical limit was observed, strongly supporting a stepwise radical pathway nih.gov.

Computational Mechanistic Analyses of Deuterated Pyridine Systems

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as an indispensable tool for unraveling the intricate reaction mechanisms of pyridine and its deuterated derivatives hkust.edu.hkrsc.orgresearchgate.netresearchgate.netresearchgate.netacs.orgrsc.orgresearchgate.netrsc.orgrsc.orgacs.orgresearchgate.netd-nb.info. These computational approaches offer a molecular-level understanding of reactivity, selectivity, and structural changes during chemical transformations.

DFT calculations are widely employed to precisely characterize reaction intermediates and transition states in systems involving deuterated pyridines openochem.orgopenochem.orgnih.govhkust.edu.hkrsc.orgresearchgate.netresearchgate.netresearchgate.netrsc.orgresearchgate.netrsc.orgrsc.orgacs.orgresearchgate.netd-nb.inforsc.orgcdnsciencepub.comwhiterose.ac.ukrsc.org. By mapping out the energy profiles of reactions, DFT studies enable the proposal and validation of detailed mechanistic pathways rsc.org.

For instance, DFT has been instrumental in exploring the mechanism of Cu(I)-catalyzed dearomatization of pyridine, providing insights into the selectivity between 1,2- and 1,4-dearomatization pathways hkust.edu.hk. In studies concerning the ontosight.ainumberanalytics.com-anionic rearrangement of 2-benzyloxypyridines, DFT calculations successfully identified the rearrangement step as rate-determining and characterized a transient oxirane-like transition state researchgate.net.

In base-mediated deuteration processes of nitrogen-containing heterocycles, including pyridines, DFT studies have revealed that the reaction proceeds via deprotonation by the dimsyl anion. These computational analyses have further demonstrated a correlation between the relative thermodynamic stability of the pyridine ring anion and the observed deuterated yields rsc.orgrsc.orgd-nb.info. Moreover, DFT can predict the favored positions for deuterium exchange by comparing the pKa values of different hydrogen atoms within N-aminopyridinium cations d-nb.info.

Computational analyses also provide crucial insights into how various ligands influence the formation of intermediates and transition states in C-H functionalization reactions of pyridines, often through bidentate chelation, internal base effects, and hydrogen bonding interactions researchgate.netrsc.org. DFT studies have also been applied to investigate the mechanism of metal-free pyridine phosphination, illustrating how the reaction mechanism and rate-determining step can vary depending on the specific phosphine (B1218219) and additive used researchgate.netacs.org. Furthermore, DFT is a powerful tool for predicting KIEs, allowing researchers to quantitatively assess the contributions of different species to the observed isotope effect based on their standard-state free energy differences researchgate.netbibliotekanauki.pl. Recent DFT calculations have also been used to understand reactivity differences between directed sp3 C-H bonds and non-directed sp2 C-H bonds in Pd-catalyzed deuteration reactions of pyridone ligands, analyzing the energies of relevant transition states rsc.orgrsc.org.

Table 2: Examples of DFT Applications in Deuterated Pyridine Chemistry

Application AreaKey Insights from DFT StudiesRelevant Pyridine SystemCitation
DearomatizationSelectivity between 1,2- and 1,4-dearomatization pathwaysPyridine hkust.edu.hk
Anionic RearrangementIdentification of rate-determining step and transition state characterization2-Benzyloxypyridines researchgate.net
Base-Mediated DeuterationRole of deprotonation by dimsyl anion; correlation of anion stability with deuteration yieldN-Heteroarenes (including Pyridines) rsc.orgrsc.orgd-nb.info
Deuterium ExchangePrediction of exchange direction based on pKa valuesN-Aminopyridinium cations d-nb.info
C-H FunctionalizationLigand influence on intermediates and transition states (chelation, H-bonding)Pyridone ligands researchgate.netrsc.org
PhosphinationVariation of reaction mechanism and rate-determining step with phosphine/additivePyridine researchgate.netacs.org
KIE PredictionQuantitative assessment of species contributing to KIEGeneral mechanisms researchgate.netbibliotekanauki.pl

Calculation of Activation Barriers and Elucidation of Energetic Profiles in Deuteration Pathways

Computational studies play a pivotal role in unraveling the intricate details of deuteration pathways, offering insights into activation barriers and energetic profiles that are often challenging to ascertain experimentally. For instance, investigations into the plausible mechanism for deuteration of the 2-position of pyridines, particularly when catalyzed by ruthenium nanoparticles, have been explored through computational methods. These studies help to map out the step-by-step energy changes during the hydrogen-deuterium exchange process snnu.edu.cn.

In iridium-catalyzed hydrogen isotope exchange (HIE) reactions, computational analyses have revealed that the C-H activation step is generally endergonic, with activation barriers typically ranging from 2.2 to 10.6 kcal/mol. When comparing different directing groups, such as oxygen-based and heterocyclic moieties, the C-H activation barriers were found to be broadly comparable, falling within the ranges of 19.6 to 26.9 kcal/mol and 20.1 to 26.8 kcal/mol, respectively chemrxiv.org.

Further insights into activation barriers have emerged from studies on mechanochemically-induced deuteration of palladium-activated aromatic C(sp2)–H bonds in the solid state. Density Functional Theory (DFT) calculations, often utilizing functionals like B3LYP-D3 and solvation models such as SMD, have shown that the deuteration process is less energy-demanding when Cys4D·DCl is used as the deuterium source, with the lowest-lying transition states calculated at 9.8 kcal mol−1. In contrast, using Cys4D as the source resulted in higher activation barriers of 17.5 kcal mol−1. These computational findings align well with experimental observations, where reactions with chloride precursors were noted to be faster rsc.org.

The use of computational methods, including the tracing of intrinsic reaction coordinate paths, allows for a comprehensive understanding of the energetic landscape of deuteration reactions, providing a theoretical framework to complement experimental observations chinesechemsoc.org.

Table 1: Representative Activation Barriers in Pyridine Deuteration Pathways

Deuteration SystemActivation Barrier (kcal/mol)Deuterium Source / LigandReference
Iridium-catalyzed HIE (C-H activation)2.2 - 10.6 (overall endergonic)Various directing groups chemrxiv.org
Iridium-catalyzed HIE (Oxygen-based directing groups)19.6 - 26.9- chemrxiv.org
Iridium-catalyzed HIE (Heterocyclic directing groups)20.1 - 26.8- chemrxiv.org
Pd-activated C(sp2)–H (Cys4D·DCl)9.8 (lowest-lying TS)Cys4D·DCl rsc.org
Pd-activated C(sp2)–H (Cys4D)17.5 (lowest-lying TS)Cys4D rsc.org

Computational Prediction and Validation of Regioselectivity and Stereoselectivity in Pyridine Deuteration

Computational methodologies are increasingly vital for predicting and validating the regioselectivity and stereoselectivity observed in pyridine deuteration reactions. Deuterium labeling experiments themselves serve as a powerful tool to elucidate the regio- and stereochemical outcomes of various transformations involving pyridine derivatives mdpi.com.

In the context of catalytic reactions, computational insights, when integrated with experimental mechanistic studies, have been instrumental in establishing design principles for achieving high selectivity. For instance, in [2+2] cycloaddition reactions, computational predictions have helped to understand how catalyst design influences the chemoselectivity nih.govacs.org.

Specifically for pyridine deuteration, studies involving ruthenium nanoparticles have demonstrated their ability to regioselectively deuterate pyridine derivatives, achieving high isotopic enrichment at specific positions snnu.edu.cnacs.org. The selectivity is often influenced by the direct coordination of the nitrogen atom of the pyridine to the nanoparticle surface acs.org.

In base-mediated remote deuteration of N-heteroarenes, a combination of computational and experimental results for 2-phenylpyridine (B120327) indicated that the free anionic mechanism accurately predicts the observed deuteration preference. It was found that the more thermally stable pyridine ring anion intermediates correlated with higher experimental deuterated yields d-nb.info. This highlights how computational prediction of intermediate stability can directly inform and validate regioselective outcomes.

Furthermore, in dearomative [4+2] cycloadditions, the regioselectivity has been shown to be influenced by both the steric hindrance and electronic effects of substituents on the pyridine ring mdpi.com. Computational models can effectively map these subtle electronic and steric interactions to predict the favored site of deuterium incorporation. The development of machine learning models for predicting regioselectivity in C-H functionalization reactions, including those on complex substrates, is an active area of research, with ongoing efforts in validation through experimental data nih.gov. For [2+2+2] cycloaddition reactions, the regioselectivity in pyridine formation is primarily governed by the inherent nature of terminal alkynes and the presence of bulky substituents on the metal ligand, a factor that can be computationally modeled and predicted rsc.org.

Studies on Pyridine-Metal Complex Reactivity in Catalytic Cycles

Pyridine and its derivatives are extensively utilized as ligands in coordination chemistry, playing a crucial role in various catalytic cycles due to their ability to act as Lewis bases jscimedcentral.com. Their interaction with metal centers is fundamental to directing reactivity and achieving desired transformations, including hydrogen isotope exchange (HIE) reactions.

Metal-catalyzed HIE reactions often rely on the precise binding of Lewis basic functional groups, such as pyridine, to the metal center. This coordination effectively directs the metal to the desired site of C-H activation, thereby controlling the regioselectivity of the deuteration process snnu.edu.cnchemrxiv.org.

Cobalt(III) complexes, particularly those featuring bis(silylene)pyridine ligands, have been successfully employed as precatalysts for HIE in both arenes and heteroarenes. These complexes exhibit high activity for C-H activation, even enabling deuterium incorporation at sterically hindered positions that were previously inaccessible with other first-row metal HIE catalysts nih.gov. This demonstrates the significant impact of the specific ligand environment provided by pyridine derivatives on the catalytic efficiency and scope.

Ruthenium nanoparticles (Ru NPs), when stabilized by agents like polyvinylpyrrolidone (B124986) (PVP) or sulfonated N-heterocyclic carbene (NHC) ligands, have been investigated for HIE reactions involving nitrogen-containing compounds, including pyridines. Studies indicate that the nitrogen atom of the pyridine directly coordinates to the surface of the Ru NP, facilitating the hydrogen-deuterium exchange acs.org. This direct interaction is key to the observed catalytic activity and selectivity.

Palladium-catalyzed nondirected late-stage C-H deuteration of arenes, including complex pharmaceutically relevant molecules, has been achieved using novel N,N-bidentate ligands. This process, which utilizes D2O as a convenient deuterium source, proceeds via a reversible C-H activation step, showcasing the versatility of pyridine-based ligand systems in facilitating isotopic labeling acs.org.

Role of Pyridine Derivatives as Ligands in Catalysis and their Deuterium-Modified Analogues

Pyridine derivatives are highly versatile ligands in various catalytic systems, functioning primarily as Lewis bases. They can undergo protonation, alkylation, acylation, and N-oxidation at the nitrogen atom, as well as nucleophilic substitutions as aromatic compounds jscimedcentral.com. This dual reactivity makes them valuable components in a wide array of catalytic processes, including polymerization and hydrogenation reactions jscimedcentral.com.

A significant application of pyridine derivatives in catalysis is their role as directing groups in C-H activation reactions. By coordinating to the metal center, they effectively guide the metal to the desired C-H bond, enabling selective functionalization snnu.edu.cnchemrxiv.org. This directed approach is crucial for achieving regiocontrol in complex organic molecules.

The synthesis and application of deuterium-modified analogues of pyridine derivatives as ligands have gained considerable attention, particularly for mechanistic studies and to enhance catalytic performance. For example, deuterium-labeled N2Py2-D4 ligands have been synthesized and successfully employed in non-heme iron oxidation catalysis acs.org. These deuterated ligands allow for the investigation of kinetic isotope effects and the elucidation of rate-determining steps within catalytic cycles.

Pyridinophane ligands, which are 12-membered tetra-aza macrocyclic frameworks incorporating pyridine moieties, represent another class of important pyridine derivatives. These ligands are extensively studied as biological mimics, chelators, and precursors in various catalytic reactions nih.gov. The ability to introduce deuterium into these complex structures, as seen in the preparation of deuterated piperidines and tetrahydropyridines (THPs) from pyridines, provides a means to probe their reactivity and optimize their catalytic properties nih.gov.

Table 2: Examples of Pyridine Derivatives as Ligands in Catalysis

Ligand TypeMetal CenterCatalytic ApplicationKey Feature / RoleReference
Pyridine (general)VariousPolymerization, HydrogenationLewis base, Directing group chemrxiv.orgjscimedcentral.com
N2Py2-D4Iron (non-heme)Oxidation catalysisDeuterium-modified analogue acs.org
Bis(silylene)pyridineCobalt(III)HIE of arenes/heteroarenesFacilitates C-H activation at hindered sites nih.gov
PyridinophaneIronC-C couplingElectronic control without coordination change nih.gov
N,N-bidentate (N-acylsulfonamide)PalladiumLate-stage C-H deuterationEnables reversible C-H activation with D2O acs.org

Influence of Deuterium Substitution on Ligand Coordination and Catalytic Performance

A notable example comes from non-heme iron oxidation catalysis, where the use of Fe(N2Py2-D4) catalysts, featuring deuterium labeling on the 2-pyridinylmethylene carbons, led to increased conversions and yields compared to their nondeuterated Fe(N2Py2) counterparts acs.org. In one instance, cyclooctene (B146475) epoxidation catalyzed by Fe(N2Py2-D4) showed more than a 2-fold higher conversion and yield than the reaction with the nondeuterated analogue acs.org. This enhancement highlights how isotopic labeling can positively impact the efficiency of catalytic processes.

The effect of ligand substituents, including the electronic nature of groups on pyridine-containing ligands (electron-donating or -withdrawing), is known to influence catalytic performance by affecting the "hydricity" of metal complexes acs.org. While this discussion primarily focuses on electronic effects, deuterium substitution can also introduce subtle changes in electron distribution and vibrational frequencies, which in turn can influence the strength of metal-ligand bonds and the energetics of bond-breaking/forming steps.

Isotopic labeling experiments, utilizing both 2H and 13C, are routinely employed to gain fundamental insights into reaction mechanisms and to understand the origins of catalytic reactivity. By observing how deuterium incorporation affects reaction rates and product distributions, researchers can deduce critical information about transition states and intermediate species within catalytic cycles nih.govacs.org. This mechanistic understanding is crucial for the rational design and optimization of catalysts.

Table 3: Impact of Deuterium Substitution on Catalytic Performance

Catalytic SystemLigand TypeDeuterium Substitution EffectObserved OutcomeReference
Non-heme Iron OxidationN2Py2-D4Deuterium on 2-pyridinylmethylene carbonsIncreased conversions and yields acs.org
Hydrogenation/DeuterogenationVariousC-D vs C-H bond strengthDeuterogenation slower than hydrogenation researchgate.net

V. Computational Chemistry and Theoretical Investigations of Pyridine 2 D1 Systems

Prediction of Chemical Reactivity Descriptors and Electrophilicity IndicesComputational chemistry, particularly Conceptual DFT, is a powerful tool for predicting chemical reactivity descriptors and electrophilicity indices of molecules like Pyridine-2-D1, providing insights into their chemical behavior and preferred reaction sitesrjlbpcs.comnih.govcore.ac.ukrsc.orgmdpi.comacs.org. Global reactivity descriptors, such as electronic chemical potential (μ), chemical hardness (η), and global electrophilicity (ω) and nucleophilicity (N) indices, are derived from the energies of the frontier molecular orbitals (HOMO and LUMO)rjlbpcs.commdpi.com. The electrophilicity index (ω), defined as the square of electronegativity divided by chemical hardness, quantifies a molecule's ability to accept electronsmdpi.comacs.org. Molecules can be classified as strong, moderate, or marginal electrophiles based on their ω valuesmdpi.com.

Local reactivity descriptors, such as Fukui functions and Parr functions (P_k^+ for electrophilic attack and P_k^- for nucleophilic attack), identify specific atomic sites within a molecule that are most susceptible to electrophilic or nucleophilic attack rjlbpcs.comrsc.orgmdpi.com. Mulliken atomic charge calculations also provide insights into charge distribution, indicating electropositive and electronegative atoms that can influence reactivity scirp.orgwu.ac.thijream.org. For this compound, these descriptors can help predict how the deuterium (B1214612) substitution might subtly influence the electron distribution and, consequently, the preferred sites for chemical reactions compared to undeuterated pyridine (B92270).

Theoretical Studies on Excited-State Properties and Energy Transfer MechanismsTheoretical studies employing methods such as Time-Dependent Density Functional Theory (TD-DFT) are crucial for investigating the excited-state properties of this compound and understanding potential energy transfer mechanismssemanticscholar.orgscirp.orgresearchgate.netpolyu.edu.hkrsc.orgacs.orgnsf.gov. TD-DFT calculations can determine vertical excitation energies, oscillator strengths, and the nature of electronic transitions (e.g., π-π, n-π, charge transfer) from the ground state (S0) to various excited singlet (S1, S2, etc.) and triplet statessemanticscholar.orgscirp.orgresearchgate.netpolyu.edu.hkrsc.orgacs.orgnsf.gov. These calculations help in interpreting UV-Vis absorption and fluorescence emission spectrasemanticscholar.orgscirp.orgrsc.orgacs.org.

For molecules containing pyridine moieties, excited-state properties can be influenced by factors such as the twist angle between donor and acceptor groups, leading to different excited-state characters (e.g., localized excited (LE) states versus twisted intramolecular charge transfer (TICT) states) polyu.edu.hk. Deuteration can affect excited-state lifetimes and non-radiative relaxation pathways, as vibrational modes involving hydrogen atoms are altered when hydrogen is replaced by deuterium. Computational studies can explore how these changes in vibrational frequencies and couplings might influence energy dissipation mechanisms in the excited state, thereby impacting fluorescence quantum yields and lifetimes. The theoretical prediction of excited-state geometries and potential energy surfaces provides a deeper understanding of photophysical processes, including photoinduced electron or proton transfer.

Vi. Advanced Research Applications of Pyridine 2 D1 in Chemical Science

Deuterium (B1214612) as a Diagnostic Tool in Organic Reaction Mechanism Elucidation

The use of deuterium labeling is a powerful technique for probing the intricate pathways of organic reactions. fiveable.me By selectively replacing a hydrogen atom with deuterium, researchers can leverage the kinetic isotope effect (KIE) to gain insights into bond-breaking and bond-forming events that occur during a reaction's transition state. fiveable.me The KIE arises because the carbon-deuterium (C-D) bond is stronger and has a lower zero-point energy than the corresponding carbon-hydrogen (C-H) bond. fiveable.me Consequently, a greater amount of energy is required to break a C-D bond, which can lead to a slower reaction rate if this bond cleavage is the rate-determining step. fiveable.mecopernicus.org

In the context of Pyridine-2-D1, observing a primary KIE (a significant decrease in reaction rate compared to unlabeled pyridine) would provide strong evidence that the C-H bond at the 2-position is broken during the slowest step of the reaction. This diagnostic tool allows chemists to distinguish between proposed mechanisms and to understand the degree of bond breaking in the transition state. fiveable.me The presence of the deuterium atom is easily tracked using analytical methods like mass spectrometry or Nuclear Magnetic Resonance (NMR) spectroscopy, allowing for precise determination of its fate throughout a chemical transformation. fiveable.me

Table 1: Comparison of Carbon-Hydrogen and Carbon-Deuterium Bond Properties
PropertyC-H BondC-D BondImplication
Bond Dissociation Energy LowerHigherMore energy is required to break the C-D bond.
Zero-Point Energy HigherLowerContributes to the higher activation energy for C-D bond cleavage. fiveable.me
Vibrational Frequency HigherLowerA direct consequence of the greater mass of deuterium.

This compound as an Internal Standard in Quantitative Analytical Methods

Stable isotope-labeled compounds are considered the gold standard for internal standards in quantitative analysis, particularly in mass spectrometry and NMR spectroscopy. researchgate.net this compound serves as an ideal internal standard for the quantification of pyridine (B92270) or pyridine-containing analytes due to its unique properties.

In quantitative mass spectrometry, especially liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is used to correct for variations in sample preparation, injection volume, matrix effects, and instrument response. cerilliant.comresearchgate.net A stable isotope-labeled internal standard like this compound is nearly ideal because its chemical and physical properties are almost identical to the unlabeled analyte (pyridine). scispace.com

This similarity ensures that this compound co-elutes with pyridine during chromatography and experiences the same degree of ionization efficiency or suppression in the mass spectrometer's ion source. cerilliant.com However, due to its greater mass, it is easily distinguished from the analyte by the mass spectrometer. nih.govnih.gov By adding a known quantity of this compound to each sample and calibration standard, the ratio of the analyte's signal to the internal standard's signal can be used to calculate the analyte's concentration with high precision and accuracy. nih.gov This approach is critical in complex biological matrices where significant sample-to-sample variability can occur. cerilliant.com

Quantitative NMR (qNMR) is a primary analytical method where the intensity of an NMR signal is directly proportional to the number of atomic nuclei contributing to that signal. nih.gov For accurate quantification, an internal standard of known concentration and purity is added to the sample. nih.govresearchgate.net

While deuterated solvents like DMSO-d6 are universally used in NMR, a deuterated molecule like this compound can serve as an excellent internal standard for quantifying an analyte. nih.gov The key requirement is that the signals of the internal standard and the analyte must not overlap. nih.gov When quantifying pyridine, the signal for the proton at the 2-position would be absent in the ¹H NMR spectrum of this compound. The remaining proton signals can be used for quantification, provided they are resolved from the analyte's signals. The use of an internal standard allows for accurate determination of the analyte's purity or concentration without the need for a calibration curve. technologynetworks.com

The reliability of quantitative methods heavily depends on the quality of the internal standard. nih.gov Several criteria are critical when selecting and assessing a deuterated standard like this compound.

High Isotopic Purity : The internal standard should have a very high percentage of the desired isotope (e.g., >98% deuterium enrichment). Low isotopic purity can lead to "crosstalk," where the signal from the unlabeled component of the internal standard (M+0) interferes with the analyte signal, compromising accuracy, especially at the lower limit of quantification. cerilliant.comnih.gov

High Chemical Purity : The standard must be free from chemical impurities that could co-elute and interfere with the detection of the analyte or the standard itself. cerilliant.com

Positional Stability of the Label : The deuterium atom must be located at a position where it is not susceptible to exchange with protons from the solvent or matrix. scispace.com The C-D bond at the 2-position of an aromatic ring like pyridine is highly stable under typical analytical conditions.

Similar Physicochemical Properties : The standard should mimic the analyte's behavior during extraction, chromatography, and ionization. nih.gov Deuterated standards are ideal as the isotopic substitution has a minimal effect on these properties.

Table 2: Key Selection Criteria for Deuterated Internal Standards
CriterionRationalePotential Issue if Not Met
Isotopic Purity To ensure the measured signal is from the labeled standard and to minimize interference with the analyte. cerilliant.comInaccurate quantification due to signal overlap (crosstalk). nih.gov
Chemical Purity To prevent introduction of extraneous signals or matrix effects.Interfering peaks, ion suppression/enhancement.
Label Stability To ensure the mass difference between the standard and analyte is maintained throughout the analysis. Loss of label (back-exchange) leads to underestimation of the standard's concentration and inaccurate results. scispace.com
Analyte Similarity To ensure the standard accurately reflects the analyte's behavior during the entire analytical process. nih.govPoor normalization for extraction loss, matrix effects, or instrument variability.

Advanced Deuterium Labeling in Material Science Research

The kinetic isotope effect associated with deuterium substitution is not only a tool for mechanistic studies but also a strategy for improving the performance of advanced organic materials. scielo.org.mxacs.org Replacing C-H bonds with stronger C-D bonds can enhance the stability and longevity of organic electronic devices. researchgate.netdeutramed.com

In organic light-emitting diodes (OLEDs), materials in the emissive layer are subjected to significant electrical and thermal stress, which can lead to chemical degradation and device failure over time. deutramed.com Many of these degradation pathways are initiated by the cleavage of C-H bonds. researchgate.net

By strategically synthesizing host and emitter molecules for OLEDs with deuterium atoms at vulnerable positions, material scientists can significantly slow down these degradation processes. researchgate.netgoogle.com This deuteration strategy has been shown to substantially increase the operational lifetime and stability of OLEDs, particularly for blue emitters which are historically less stable. researchgate.netacs.org The replacement of hydrogen with deuterium makes the organic materials more robust, leading to improved device performance, higher efficiency at high brightness, and longer lifetimes. deutramed.comresearchgate.netresearchgate.net For example, studies on deuterated host materials in blue thermally activated delayed fluorescence (TADF) OLEDs have shown lifetime enhancements of up to two times compared to their non-deuterated counterparts. researchgate.net This approach is a key technology for developing next-generation displays and lighting with superior durability. researchgate.netresearchgate.net

Incorporation into Pyridine-Based Polymers and Conjugated Systems for Tunable Electronic Properties

The strategic incorporation of selectively deuterated monomers, such as this compound, into pyridine-based polymers and conjugated systems represents an advanced method for fine-tuning their electronic and physical properties. While the assumption in many analytical techniques is that deuteration has a negligible effect on electronic structure, recent research into organic electronics has revealed significant impacts. advancedsciencenews.com The substitution of a hydrogen atom with its heavier isotope, deuterium, alters fundamental physical characteristics including molecular volume, polarity, and polarizability. acs.orgnih.govbohrium.com These subtle changes can influence noncovalent intermolecular interactions, which are critical in determining the morphology and crystal packing of polymer films. acs.orgnih.govbohrium.com

The precise location of deuteration within the polymer is crucial; substituting deuterium on the polymer's main backbone can alter the structure of the films, whereas placing it on side chains may not have the same effect. advancedsciencenews.com This isotopic substitution can lead to measurable changes in the material's properties. For instance, studies on various conjugated polymers have shown that deuteration can increase melting and crystallization temperatures and, in some cases, reduce crystallinity. acs.orgacs.org

From a theoretical standpoint, the effect of deuteration on electronic properties is linked to changes in molecular vibrations and electron-phonon coupling. advancedsciencenews.comnih.gov The heavier mass of deuterium lowers the zero-point energy of the C-D bond compared to the C-H bond, which can alter vibrational modes that are coupled to charge transport. acs.org Theoretical predictions suggest that this isotope effect is most pronounced when the substituted nuclei actively participate in vibrations that have significant charge reorganization energy. nih.govresearchgate.net In some organic solar cells, this change in molecular vibrations has been shown to decrease electrical efficiency, highlighting that deuteration can be a tool for both enhancing and systematically modifying device performance. advancedsciencenews.com This ability to modulate intermolecular interactions and resulting film morphology provides a sophisticated tool for optimizing the performance of organic electronic devices. nih.gov

Table 1: Observed Effects of Deuteration on Conjugated Polymer Properties

PropertyObserved Effect of DeuterationReference
Thermal Properties Increased melting and crystallization temperatures. acs.org
Crystallinity Main-chain deuteration can significantly reduce crystallinity. acs.org
Film Morphology Changes in film morphology and crystallinity. nih.gov
Electronic Coupling Can cause a decrease in electronic coupling. nih.gov
Electron-Phonon Coupling Can lead to increased electron-phonon coupling. nih.gov
Charge Mobility Theoretical models predict a decrease in electron mobility in certain systems. nih.gov

Deuteration for Enhanced Spectroscopic Resolution and Analytical Precision

The replacement of hydrogen with its stable isotope, deuterium, is a fundamental and widely employed strategy in chemical analysis to enhance the resolution and precision of spectroscopic techniques. resolvemass.ca This isotopic substitution is particularly vital in methods like Nuclear Magnetic Resonance (NMR) spectroscopy, where the presence of hydrogen-rich solvents can obscure the signals from the analyte of interest. advancedsciencenews.comacs.orgsemanticscholar.org The distinct nuclear properties of deuterium compared to protium (B1232500) (¹H) allow for its effective "invisibility" in standard proton NMR experiments, thereby providing a clear window to observe the signals of the substance being studied. resolvemass.ca

Utilization of Deuterated Solvents in High-Resolution NMR Spectroscopy

In high-resolution proton (¹H) NMR spectroscopy, the signal from a standard proton-containing solvent would be overwhelmingly large, swamping the signals from the dissolved analyte. advancedsciencenews.com To circumvent this, deuterated solvents, where one or more hydrogen atoms have been replaced by deuterium, are essential. advancedsciencenews.comsemanticscholar.org Since the deuterium nucleus resonates at a completely different frequency from protons, the use of a deuterated solvent like this compound effectively eliminates the large solvent peak from the ¹H NMR spectrum, resulting in clearer and more precise spectral analysis. advancedsciencenews.comsemanticscholar.org

Beyond preventing signal overlap, deuterated solvents serve two other critical functions in modern NMR spectrometers. Firstly, the spectrometer's lock system continuously monitors the deuterium resonance frequency of the solvent to stabilize the magnetic field strength, compensating for any drift over time. advancedsciencenews.com Secondly, the known difference between the deuterium frequency and the reference standard, typically Tetramethylsilane (TMS), allows for the accurate definition of the 0 ppm mark on the chemical shift scale. advancedsciencenews.com The quality of NMR-based research therefore relies on high-purity and highly enriched deuterated solvents. advancedsciencenews.com

Table 2: Common Deuterated Solvents in NMR Spectroscopy

SolventFormulaCommon Use
Chloroform-dCDCl₃General purpose for many organic compounds.
Deuterium OxideD₂OUsed for water-soluble compounds like proteins and carbohydrates. acs.org
Dimethyl Sulfoxide-d₆DMSO-d₆A polar aprotic solvent with excellent solubility for a wide range of molecules. acs.org
Acetone-d₆(CD₃)₂COA common solvent for many organic compounds.
Benzene-d₆C₆D₆Used when aromatic solvent-induced shifts are desired.
Methanol-d₄CD₃ODA polar protic solvent for various organic and inorganic substances.

Applications in Protein Conformation Studies via Hydrogen/Deuterium Exchange Methodologies

Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful technique for analyzing protein conformation, dynamics, and interactions. researchgate.netiphy.ac.cnaip.org The methodology is based on the principle that amide hydrogen atoms on the backbone of a protein can exchange with deuterium atoms when the protein is placed in a deuterated solvent, most commonly Deuterium Oxide (D₂O). researchgate.net The rate of this exchange is highly dependent on the protein's structure. researchgate.net

In a typical HDX-MS experiment, a protein solution is diluted into a buffer prepared with D₂O, initiating the exchange process. researchgate.net Amide protons on the protein backbone that are exposed to the solvent will exchange with deuterium relatively quickly. In contrast, protons that are shielded from the solvent, for example, by being buried within the protein's core or involved in stable hydrogen bonding (as in α-helices and β-sheets), will exchange much more slowly or not at all. researchgate.netiphy.ac.cn

After a specific labeling time, the exchange reaction is quenched by lowering the pH and temperature. The protein is then rapidly digested into smaller peptides, and the level of deuterium incorporation in each peptide is measured using mass spectrometry. aip.org By analyzing the mass shift of these peptides over different time intervals, researchers can map regions of the protein that are flexible and solvent-exposed versus those that are stable and buried. This provides detailed insights into the protein's conformational dynamics and can be used to study changes in structure upon ligand binding, mutation, or modification. researchgate.netiphy.ac.cn

Vii. Conclusion and Future Research Directions for Pyridine 2 D1

Synthesis and Mechanistic Understanding of Pyridine-2-D1: Current State of the Art

The synthesis of this compound and other regioselectively deuterated pyridines has traditionally relied on methods that often require harsh conditions or multi-step procedures. baranlab.org Classic approaches include the condensation of 1,5-dicarbonyl compounds with a deuterium (B1214612) source or cycloaddition reactions. baranlab.org However, achieving high regioselectivity, particularly at the C2 position, remains a significant challenge due to the electronic nature of the pyridine (B92270) ring. rsc.org

Modern synthetic strategies have increasingly focused on direct C-H activation and functionalization, which offer more atom-economical and efficient routes. rsc.org Transition-metal catalysis has emerged as a key technology in this area. For instance, iridium-catalyzed ortho-directed hydrogen isotope exchange (HIE) has been successfully applied to various aromatic compounds, demonstrating the potential for selective deuteration at positions activated by a directing group. mdpi.comnih.gov While not always directly targeting the C2 position of an unsubstituted pyridine, these methods provide a mechanistic framework for C-H activation that is crucial for developing C2-selective methods. Iron complexes have also been shown to catalyze H/D exchange at (hetero)aromatic hydrocarbons, indicating the potential of earth-abundant metals for these transformations. acs.orgnih.gov

Mechanistic understanding of deuteration at the C2 position often involves considering the kinetic isotope effect (KIE), which is the change in reaction rate upon isotopic substitution. nih.gov Studies on KIE for reactions involving pyridine and its derivatives provide valuable insights into the rate-determining steps of C-H bond cleavage. cdnsciencepub.comrsc.orgacs.org For transition-metal-catalyzed reactions, the mechanism can involve oxidative addition of the C-H bond to the metal center, followed by reductive elimination. beilstein-journals.orgnih.gov Kinetic studies and isotopic labeling experiments are instrumental in distinguishing between different potential pathways. nih.govresearchgate.net

Emerging Methodologies for Highly Regioselective Deuteration of Pyridine Derivatives

The demand for precisely deuterated molecules has driven the development of novel and highly regioselective deuteration methods. researchgate.net These emerging techniques are moving beyond traditional acid/base or transition-metal-catalyzed HIE to offer milder conditions and improved selectivity. rsc.org

Photocatalysis: Visible-light photocatalysis has surfaced as a powerful and sustainable tool for deuteration. rsc.org This approach often utilizes cheap and readily available deuterium sources like D₂O and can proceed under mild conditions. nih.gov Organophotocatalytic methods have been developed for the selective deuteration of C-H bonds adjacent to heteroatoms. nih.gov Additionally, catalyst-free photochemical strategies have been reported for the reduction of aryl-heteroatom bonds to introduce deuterium. rsc.org

Electrochemistry: Electrochemical methods provide another environmentally friendly and highly controllable approach for C-H deuteration. researchgate.netnih.gov For example, a metal-free and acid/base-free electrochemical C4-selective C-H deuteration of pyridine derivatives using D₂O has been developed. researchgate.netnih.govresearchgate.netbohrium.com While this particular method targets the C4 position, the underlying principles of electrochemical activation could be adapted to achieve selectivity at other positions, including C2.

Base-Mediated Deuteration: Recent studies have explored base-mediated deuteration of N-heteroarenes. rsc.orgnih.gov The use of superbases like potassium tert-butoxide (KOtBu) in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) can achieve high deuterium incorporation at various positions on the pyridine ring. researchgate.net The regioselectivity in these reactions is often governed by the thermodynamic stability of the resulting carbanionic intermediates. researchgate.net By modifying the pyridine ring with temporary electron-withdrawing groups, it is possible to alter the acidity of specific C-H bonds and thus direct the deuteration to otherwise less reactive positions. rsc.orgnih.gov

Methodology Deuterium Source Key Features Reported Selectivity (General Pyridines)
PhotocatalysisD₂O, CDCl₃Mild conditions, visible light, sustainable. rsc.orgnih.govrsc.orgOften directed by functional groups or inherent electronic properties. nih.gov
ElectrochemistryD₂OMetal-free, acid/base-free, high chemo- and regioselectivity. researchgate.netnih.govC4-selectivity demonstrated. researchgate.netnih.gov
Base-MediationDMSO-d₆High deuterium incorporation, selectivity influenced by substrate electronics and temporary directing groups. rsc.orgnih.govresearchgate.netCan target remote positions (meta, para) and ortho/meta with directing groups. rsc.orgnih.gov
Transition-Metal CatalysisD₂, Benzene-d₆High efficiency, often requires directing groups for high regioselectivity. mdpi.comacs.orgnih.govOrtho-selectivity is common with directing groups. mdpi.com

Synergistic Integration of Computational and Experimental Approaches for Deuterated Pyridine Systems

The combination of computational and experimental techniques has become indispensable for advancing the understanding and development of deuterated pyridine systems. Density Functional Theory (DFT) calculations, in particular, have proven to be a powerful tool for elucidating reaction mechanisms, predicting regioselectivity, and rationalizing experimental observations. rsc.org

Mechanistic Elucidation: DFT studies can map out the potential energy surfaces of complex reactions, helping to identify transition states and intermediates. This is particularly valuable in transition-metal-catalyzed C-H activation, where multiple mechanistic pathways may be plausible. rsc.org For instance, DFT calculations have been used to distinguish between inner-shell and outer-shell proton-abstraction mechanisms in palladium-catalyzed C-H activation of 2-phenylpyridine (B120327). rsc.org Similarly, computational analysis has been used to understand the thermodynamic favorability of deprotonation at different positions of pyridyl phosphonium (B103445) salts in base-mediated deuteration, guiding experimental efforts to achieve novel deuteration patterns. rsc.orgnih.gov

Predicting and Explaining Selectivity: Computational models can predict the relative acidities of different C-H bonds in a pyridine derivative, thereby forecasting the likely site of deprotonation and subsequent deuteration in base-catalyzed reactions. nih.gov In iridium-catalyzed HIE, theoretical calculations have been used to rationalize the observed chemoselectivity in substrates containing multiple potential directing groups. nih.gov This predictive power allows for the rational design of substrates and catalysts to achieve a desired deuteration pattern.

Interpreting Spectroscopic and Kinetic Data: The synergy between computation and experiment is also evident in the analysis of kinetic data. Theoretical calculations of kinetic isotope effects can be compared with experimentally measured values to support or refute a proposed mechanism. nih.gov This integrated approach provides a much more detailed and robust understanding of the reaction dynamics than either method could achieve alone.

Anticipated Avenues for Future Academic Exploration in this compound Chemistry

The field of selective deuteration is rapidly evolving, and the chemistry of this compound and related compounds presents several exciting opportunities for future research.

Development of Novel C2-Selective Catalysts: A primary goal will be the design of new catalytic systems that can selectively deuterate the C2 position of pyridine and its derivatives with high efficiency and under mild conditions. This could involve the development of novel transition-metal catalysts with specifically designed ligands that favor C-H activation at the position alpha to the nitrogen. Furthermore, exploring earth-abundant metal catalysts for this transformation remains a key area of interest for sustainable chemistry.

Advanced Photocatalytic and Electrocatalytic Systems: Expanding the scope of photocatalytic and electrochemical methods to achieve C2-selectivity is a promising direction. This might involve designing new photosensitizers or electrode materials that can precisely control the radical or ionic intermediates involved in the deuteration process.

Deuteration in Flow Chemistry: Translating the most efficient and selective deuteration methods to continuous flow systems could offer advantages in terms of scalability, safety, and process control. Microwave-assisted flow synthesis has already been applied to the synthesis of pyridine cores and could be adapted for deuteration reactions. nih.gov

Application in Mechanistic Studies: this compound will continue to be a valuable tool for mechanistic studies in a wide range of chemical transformations. Its use in kinetic isotope effect studies can help to elucidate the mechanisms of C-H activation, nucleophilic substitution, and other reactions involving the pyridine ring.

Exploring New Isotope Effects: Beyond its use in mechanistic studies, the targeted incorporation of deuterium at the C2 position could be explored for its effects on the photophysical properties of pyridine-containing materials or the binding affinity of pyridine-based ligands in coordination chemistry.

Q & A

Q. What are the critical considerations for synthesizing Pyridine-2-D¹ with high isotopic purity?

Methodological Answer:

  • Use deuterium exchange protocols under controlled pH and temperature to minimize isotopic scrambling. For example, deuteration at the 2-position requires precise control of reaction kinetics to avoid side reactions .
  • Validate isotopic purity via NMR spectroscopy (e.g., ²H NMR integration) and mass spectrometry (isotopic abundance ≥98%) .
  • Document experimental conditions (solvent, catalyst, reaction time) in detail to ensure reproducibility, adhering to guidelines for supplementary data in publications .

Q. How can researchers confirm the structural integrity of Pyridine-2-D¹ post-synthesis?

Methodological Answer:

  • Combine X-ray crystallography for spatial confirmation of deuterium placement with FT-IR/Raman spectroscopy to detect vibrational shifts caused by isotopic substitution .
  • Cross-reference spectral data with computational simulations (e.g., DFT calculations) to validate assignments .
  • Include raw spectral data in supplementary materials, following journal standards for transparency .

Advanced Research Questions

Q. How do kinetic isotope effects (KIEs) of Pyridine-2-D¹ influence its reactivity in catalytic systems?

Methodological Answer:

  • Design competitive kinetic experiments comparing Pyridine-2-D¹ with non-deuterated analogs under identical conditions (e.g., in hydrogenation or C–H activation reactions). Use GC-MS or HPLC to quantify reaction rates .
  • Apply the Swain-Schaad relationship to differentiate primary vs. secondary KIEs, ensuring statistical validation of results (p < 0.05) .
  • Address contradictions in KIE data by testing alternative mechanistic hypotheses (e.g., tunneling effects vs. transition-state stabilization) .

Q. What strategies resolve contradictions in deuterium-induced spectral data for Pyridine-2-D¹?

Methodological Answer:

  • Perform error-source analysis : Check for solvent interference, instrument calibration, and sample degradation using control experiments .
  • Use multivariate statistical tools (e.g., PCA) to isolate variables contributing to spectral discrepancies .
  • Cross-validate findings with independent techniques (e.g., neutron diffraction for deuterium positioning) and consult primary literature for benchmark data .

Q. How to optimize Pyridine-2-D¹’s use in probing reaction mechanisms via isotopic labeling?

Methodological Answer:

  • Frame the study using the PICO framework :
  • P opulation: Reaction system (e.g., organometallic catalysis).
  • I ntervention: Isotopic labeling with Pyridine-2-D¹.
  • C omparison: Non-deuterated Pyridine.
  • O utcome: Mechanistic insights (e.g., rate-determining step identification) .
    • Employ stopped-flow kinetics or in situ spectroscopy (e.g., UV-Vis) to capture transient intermediates .
    • Adhere to FINER criteria (Feasible, Novel, Ethical, Relevant) to ensure experimental and academic rigor .

Methodological Best Practices

Q. What are the standards for documenting Pyridine-2-D¹’s synthesis and characterization in publications?

  • Follow Beilstein Journal of Organic Chemistry guidelines :
  • Report synthetic yields, purification methods, and spectroscopic data (e.g., ¹H/²H NMR, HRMS) in the main text.
  • Provide raw spectra, computational input files, and crystallographic data as supplementary information .
    • Use IUPAC nomenclature consistently and avoid abbreviations for chemical names .

Q. How to design a replication study for Pyridine-2-D¹-based research?

  • Define critical milestones : Synthesis validation, spectral reproducibility, and kinetic reproducibility.
  • Distribute tasks across teams (e.g., synthesis, spectroscopy, computation) to mitigate bias .
  • Publish negative results (e.g., failed deuteration attempts) to enhance transparency .

Data Analysis & Validation

Q. How to statistically validate isotopic distribution data in Pyridine-2-D¹ samples?

  • Apply Grubbs’ test to identify outliers in isotopic abundance measurements.
  • Use error propagation models to quantify uncertainties in kinetic or spectroscopic datasets .
  • Report confidence intervals (95% CI) for all quantitative results .

Literature & Collaboration

Q. How to address gaps in existing literature on Pyridine-2-D¹’s applications?

  • Conduct a systematic review using databases like SciFinder or Reaxys, prioritizing primary sources over reviews .
  • Propose original hypotheses (e.g., unexplored catalytic roles) using the P-E/I-C-O framework .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.